molecular formula C18H16N4O3 B11049032 3-(2-oxopropyl)-1-phenyl-4-(phenylcarbamoyl)-1H-1,2,3-triazol-3-ium-5-olate

3-(2-oxopropyl)-1-phenyl-4-(phenylcarbamoyl)-1H-1,2,3-triazol-3-ium-5-olate

Cat. No.: B11049032
M. Wt: 336.3 g/mol
InChI Key: AQQNFSZNQRWOSR-UHFFFAOYSA-N
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Description

5-(ANILINOCARBONYL)-1-(2-OXOPROPYL)-3-PHENYL-3H-1,2,3-TRIAZOL-1-IUM-4-OLATE is a complex organic compound that belongs to the class of triazolium salts. This compound is characterized by its unique structure, which includes an anilinocarbonyl group, an oxopropyl group, and a phenyl group attached to a triazolium ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 5-(ANILINOCARBONYL)-1-(2-OXOPROPYL)-3-PHENYL-3H-1,2,3-TRIAZOL-1-IUM-4-OLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne.

    Introduction of the Anilinocarbonyl Group: This step involves the reaction of the triazole intermediate with an aniline derivative under specific conditions to introduce the anilinocarbonyl group.

    Addition of the Oxopropyl Group: The oxopropyl group is introduced through a nucleophilic substitution reaction, where a suitable oxopropylating agent reacts with the triazole intermediate.

    Final Assembly: The final step involves the coupling of the phenyl group to the triazole ring, completing the synthesis of the compound.

Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of flow microreactor systems to improve efficiency and sustainability .

Chemical Reactions Analysis

5-(ANILINOCARBONYL)-1-(2-OXOPROPYL)-3-PHENYL-3H-1,2,3-TRIAZOL-1-IUM-4-OLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the anilinocarbonyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the oxopropyl group, converting it to a hydroxyl group.

    Substitution: The triazolium ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the triazolium ring and the formation of various by-products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5-(ANILINOCARBONYL)-1-(2-OXOPROPYL)-3-PHENYL-3H-1,2,3-TRIAZOL-1-IUM-4-OLATE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic effects are investigated in preclinical studies. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new pharmaceuticals.

    Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(ANILINOCARBONYL)-1-(2-OXOPROPYL)-3-PHENYL-3H-1,2,3-TRIAZOL-1-IUM-4-OLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways that are critical for cellular function .

Comparison with Similar Compounds

5-(ANILINOCARBONYL)-1-(2-OXOPROPYL)-3-PHENYL-3H-1,2,3-TRIAZOL-1-IUM-4-OLATE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C18H16N4O3

Molecular Weight

336.3 g/mol

IUPAC Name

5-oxo-3-(2-oxopropyl)-N,1-diphenyl-2H-triazol-3-ium-4-carboximidate

InChI

InChI=1S/C18H16N4O3/c1-13(23)12-21-16(17(24)19-14-8-4-2-5-9-14)18(25)22(20-21)15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H-,19,20,24,25)

InChI Key

AQQNFSZNQRWOSR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C[N+]1=C(C(=O)N(N1)C2=CC=CC=C2)C(=NC3=CC=CC=C3)[O-]

Origin of Product

United States

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